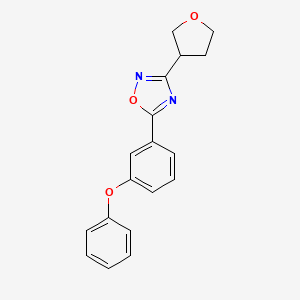![molecular formula C13H13FN2O3S2 B5578412 4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DAST, and it is widely used in organic synthesis as a reagent for the conversion of alcohols to alkyl fluorides.
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
- Fluorescent Solvatochromic Dyes : Compounds with a dimethylamino group at position 4 of the 5‐phenyl ring and a sulfonyl group at position 4 of the 2‐phenyl ring, similar to 4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide, have been developed as new fluorescent solvatochromic dyes. These exhibit strong solvent-dependent fluorescence, useful in creating ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives of 4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide have shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Chemical Recognition and Interaction
- Hydrophilic Compound Recognition : Self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers, which are structurally similar to the compound , have been shown to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media (Sawada et al., 2000).
Fluorogenic Reagent for Thiols
- Thiol-Specific Fluorogenic Reagent : A derivative of 4-(N,N-Dimethylaminosulfonyl) with strong fluorescence, specifically reactive to thiols, has been synthesized. This compound serves as a fluorogenic reagent for sensitive detection of thiols, indicating potential applications in bioanalytical chemistry (Toyo’oka et al., 1989).
Molecular Structure and Behavior
- Tautomeric Behavior Study : Investigation into the tautomeric forms of sulfonamide derivatives, structurally related to 4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide, has been conducted. Such studies are crucial in understanding the pharmaceutical and biological activities of these molecules (Erturk et al., 2016).
Polymer Science Applications
- Aromatic Polyamides : Research into the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids, which include similar sulfone and dimethylamino components, has been conducted. These materials have potential applications in high-performance polymers (Hsiao & Huang, 1997).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S2/c1-16(2)21(18,19)9-7-12(20-8-9)13(17)15-11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHMMXXHXHMANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)
![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)
![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)
![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)